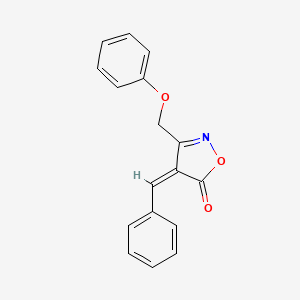
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one nitrogen and one oxygen atom This compound is characterized by the presence of a benzylidene group and a phenoxymethyl group attached to the isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzaldehyde with 3-(phenoxymethyl)isoxazol-5(4H)-one in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent, often ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the isoxazole ring.
Reduction: Reduced forms with hydrogenated benzylidene or phenoxymethyl groups.
Substitution: Substituted isoxazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials with specific electronic or photonic properties.
Mecanismo De Acción
The mechanism of action of (Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors to induce apoptosis. The exact molecular pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one: Lacks the (Z)-configuration, leading to different stereochemistry and potentially different biological activity.
3-(Phenoxymethyl)isoxazol-5(4H)-one: Lacks the benzylidene group, resulting in different chemical reactivity and applications.
4-Benzylidene-3-(methoxymethyl)isoxazol-5(4H)-one:
Uniqueness
(Z)-4-Benzylidene-3-(phenoxymethyl)isoxazol-5(4H)-one is unique due to its specific structural features, including the (Z)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may confer distinct advantages in terms of selectivity and potency in various applications.
Propiedades
Fórmula molecular |
C17H13NO3 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-3-(phenoxymethyl)-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO3/c19-17-15(11-13-7-3-1-4-8-13)16(18-21-17)12-20-14-9-5-2-6-10-14/h1-11H,12H2/b15-11- |
Clave InChI |
JMZNZQAFWJEXGF-PTNGSMBKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)COC3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=NOC2=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B12896740.png)
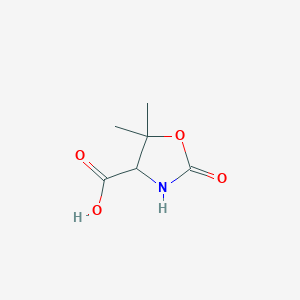
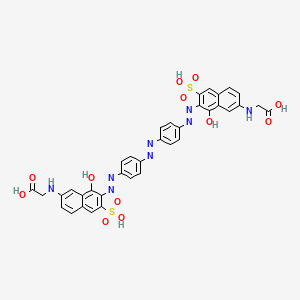
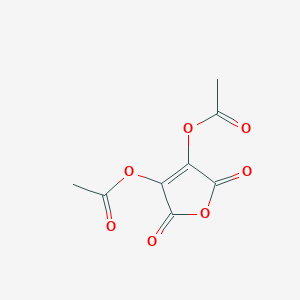
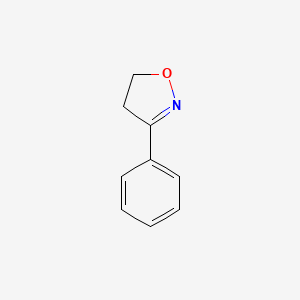
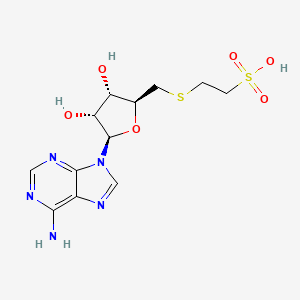
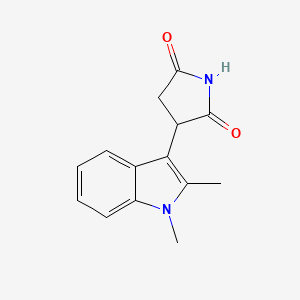

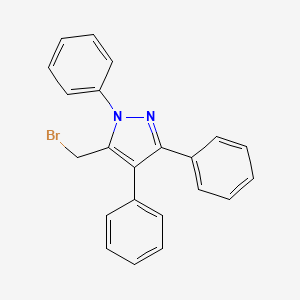
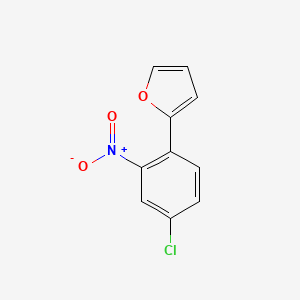
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12896795.png)
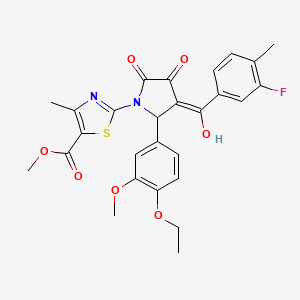
![4-Ethoxy-6-methoxy-2-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B12896805.png)
